(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol

Chirality Stereochemistry Antitubercular drug synthesis

The compound (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol (CAS 681491-12-3) is a sterically unresolved (racemic) nitro-dihydroimidazooxazole bearing a primary alcohol at the C-2 position. With molecular formula C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol, it constitutes the core pharmacophoric scaffold of the WHO-recommended anti-tubercular drug delamanid (OPC-67683).

Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
CAS No. 681491-12-3
Cat. No. B1630167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol
CAS681491-12-3
Molecular FormulaC7H9N3O4
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESCC1(CN2C=C(N=C2O1)[N+](=O)[O-])CO
InChIInChI=1S/C7H9N3O4/c1-7(4-11)3-9-2-5(10(12)13)8-6(9)14-7/h2,11H,3-4H2,1H3
InChIKeyUYEAVRLFLZMBSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol (CAS 681491-12-3): Sterically Unresolved Core Intermediate of Delamanid and Nitroimidazooxazole Probe Scaffold


The compound (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol (CAS 681491-12-3) is a sterically unresolved (racemic) nitro-dihydroimidazooxazole bearing a primary alcohol at the C-2 position. With molecular formula C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol, it constitutes the core pharmacophoric scaffold of the WHO-recommended anti-tubercular drug delamanid (OPC-67683) [1]. This scaffold belongs to the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole class, which has demonstrated potent antimycobacterial activity through mycolic acid biosynthesis inhibition and has been extensively reviewed for its chemotherapeutic potential [2]. The compound is utilized as a versatile building block for structure-activity relationship (SAR) exploration, impurity reference standard development, and as a cost-effective starting material for derivatization campaigns targeting nitroimidazooxazole-based anti-infectives .

Why (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol Cannot Be Interchanged with Generic Nitroimidazooxazole Analogs


The 2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole scaffold is the essential pharmacophore responsible for the antimycobacterial activity of delamanid and related clinical candidates; however, the stereochemical configuration at the C-2 position and the nature of the C-2 substituent profoundly modulate both target engagement and pharmacokinetic behavior [1]. The racemic mixture (CAS 681491-12-3) provides distinct advantages for non-clinical SAR campaigns where enantiopure materials are cost-prohibitive, yet it cannot substitute for the (R)-enantiomer (CAS 681491-16-7) in asymmetric syntheses of delamanid or its analogs, nor can it match the (S)-enantiomer (CAS 1217756-56-3) in impurity profiling applications that require stereochemically defined reference standards [2]. Furthermore, the free hydroxymethyl group offers a chemically addressable handle for derivatization that is absent in the fully elaborated drug substance, making this intermediate uniquely suited for library synthesis and scaffold-hopping exercises .

Quantitative Differentiation Evidence: (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol vs. Enantiopure Intermediates and the Fully Elaborated Drug Delamanid


Stereochemical Configuration: Racemic Scaffold vs. (R)-Enantiomer as the Delamanid Precursor vs. (S)-Enantiomer as the Pharmacologically Distinct Isomer

CAS 681491-12-3 is the sterically unresolved (racemic) mixture, whereas the (R)-enantiomer (CAS 681491-16-7) serves as the direct chiral precursor for the synthesis of delamanid (OPC-67683), an FDA/EMA-approved anti-tubercular agent [1]. The (S)-enantiomer (CAS 1217756-56-3) is pharmacologically distinct; studies on the fully elaborated (S)-delamanid demonstrate that stereochemical inversion markedly alters biological activity, with the (S)-enantiomer showing reduced antitubercular potency relative to the (R)-enantiomer [2]. The racemic mixture enables parallel evaluation of both enantiomers in early-stage screening without the need for chiral chromatography or asymmetric synthesis, reducing upfront costs by approximately 40-60% compared to purchasing both enantiopure forms separately based on published catalog pricing [3].

Chirality Stereochemistry Antitubercular drug synthesis

Downstream Pharmacological Potency: Core Scaffold vs. Fully Elaborated Delamanid

The fully elaborated drug delamanid (OPC-67683, CAS 681492-22-8) achieves an MIC range of 0.006–0.024 μg/mL against Mycobacterium tuberculosis H37Rv in vitro, with an MIC₅₀ of 0.004 μg/mL and MIC₉₀ of 0.012 μg/mL against clinical isolates [1]. By contrast, the core 2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole scaffold lacking the 4-[4-(4-trifluoromethoxyphenoxy)piperidin-1-yl]phenoxymethyl side chain has been reported as inactive against M. tuberculosis at concentrations up to 10 μM (approximately 2 μg/mL) in iron-free GAST medium [2]. This differential of >100-fold in antitubercular potency underscores that the scaffold alone is not a drug candidate but rather a critical synthetic building block whose value lies in its derivatizable hydroxymethyl handle and its role in impurity profiling [3].

Antitubercular activity MIC Mycolic acid inhibition

Impurity Reference Standard Utility: Racemic Scaffold as a Critical System Suitability Marker in Delamanid ANDA Filings

The racemic (2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol scaffold is structurally analogous to the core fragment present in Delamanid Impurity 3 (CAS N/A, (R)-1-(4-((2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methoxy)phenyl)pyridin-1-ium chloride), a characterized impurity reference standard used in analytical method validation (AMV) and quality control for Abbreviated New Drug Applications (ANDA) of generic delamanid [1]. Commercial suppliers including SynZeal, Veeprho, and Clearsynth provide delamanid impurity reference standards with detailed Certificates of Analysis compliant with USP/EP regulatory guidelines . The racemic scaffold (CAS 681491-12-3, purity ≥95% to ≥98% depending on vendor) offers a cost-accessible surrogate for HPLC system suitability testing and relative retention time (RRT) marker establishment in early-phase analytical method development, before committing to the more expensive enantiopure impurity standards .

Impurity profiling ANDA Quality control

Synthetic Versatility: Free Hydroxymethyl Handle vs. Methyl-Substituted or Carboxylic Acid Analogs

The primary alcohol at the C-2 position of CAS 681491-12-3 provides a chemically addressable handle for O-alkylation, esterification, oxidation to the carboxylic acid (CAS 1554887-70-5), or conversion to leaving groups (mesylate, tosylate) for nucleophilic displacement [1]. In contrast, the 2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole scaffold without the hydroxymethyl group (CAS 73332-75-9, MW 169.14 g/mol) lacks a functionalizable handle, limiting its utility to passive SAR comparisons . The carboxylic acid analog (CAS 1554887-70-5, MW 213.15 g/mol) offers amide coupling potential but at a higher molecular weight and with different physicochemical properties (cLogP shift of approximately -0.5 to -1.0 relative to the alcohol) . The racemic alcohol thus occupies a unique position as the most synthetically versatile entry point for parallel derivatization to access both ester/ether and amine-linked libraries.

Derivatization Library synthesis Medicinal chemistry

Optimal Procurement and Application Scenarios for (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol (CAS 681491-12-3)


Medicinal Chemistry: Pilot Library Synthesis and Scaffold-Hopping Campaigns Targeting Nitroimidazooxazole Anti-Infectives

The racemic hydroxymethyl intermediate (CAS 681491-12-3) is ideally suited as a starting material for parallel derivatization campaigns. The free primary alcohol enables O-alkylation with diverse electrophiles (benzyl bromides, alkyl halides, epoxides) to generate focused libraries around the delamanid pharmacophore [1]. Because the scaffold itself is inactive against M. tuberculosis (MIC >10 μM), any observed antimycobacterial activity in derivatized products can be directly attributed to the appended side chain, facilitating unambiguous SAR interpretation. The racemic nature of the starting material also means that any hit identified from the library automatically reflects the averaged activity of both enantiomers, guiding subsequent chiral resolution efforts only for the most promising leads.

Analytical Chemistry: Early-Phase HPLC Method Development for Delamanid Generic Drug Applications

The racemic scaffold (CAS 681491-12-3) serves as a cost-accessible system suitability marker during initial HPLC method development for delamanid ANDA filings. With a purity specification of ≥95% from multiple vendors, it can be used to establish relative retention times (RRTs) and resolution parameters before transitioning to pharmacopeial-grade enantiopure impurity standards . Delamanid Impurity 3 and other characterized impurities containing the same core scaffold are routinely used in analytical method validation (AMV) and quality control [2], and the racemic intermediate provides a budget-friendly surrogate for column screening and mobile phase optimization.

Process Chemistry: Intermediate for Scalable Delamanid and Analog Synthesis Route Scouting

Although the (R)-enantiomer (CAS 681491-16-7) is the direct precursor for delamanid synthesis, the racemic intermediate enables process chemists to optimize reaction conditions (solvent, temperature, catalyst loading) for key transformations—such as O-alkylation with 4-[4-(4-trifluoromethoxyphenoxy)piperidin-1-yl]phenol—without consuming costly enantiopure material [1]. Once optimal conditions are established, the same protocol can be applied to the (R)-enantiomer for cGMP production, reducing process development costs.

Academic Research: Structure-Activity Relationship Studies on Nitroimidazooxazole-Derived Antimycobacterial Agents

For academic groups investigating the SAR of 6-nitro-2,3-dihydroimidazo[2,1-b]oxazoles, the racemic hydroxymethyl scaffold provides an affordable entry point for systematic modification of the C-2 substituent [3]. The compound's well-characterized physicochemical properties (MW 199.16, H-bond donors 1, H-bond acceptors 4, rotatable bonds 2) and commercial availability at research-grade purity (≥95%) facilitate reproducible experimental protocols across different laboratories, supporting the generation of comparable SAR datasets.

Quote Request

Request a Quote for (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.